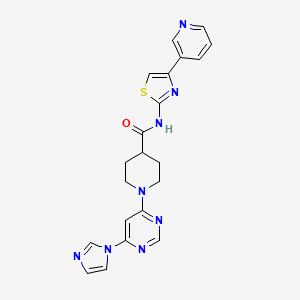

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide

CAS No.: 1351604-97-1

Cat. No.: VC4354015

Molecular Formula: C21H20N8OS

Molecular Weight: 432.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351604-97-1 |

|---|---|

| Molecular Formula | C21H20N8OS |

| Molecular Weight | 432.51 |

| IUPAC Name | 1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C21H20N8OS/c30-20(27-21-26-17(12-31-21)16-2-1-5-22-11-16)15-3-7-28(8-4-15)18-10-19(25-13-24-18)29-9-6-23-14-29/h1-2,5-6,9-15H,3-4,7-8H2,(H,26,27,30) |

| Standard InChI Key | LMYYJNRFPKEIOE-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C4=NC=NC(=C4)N5C=CN=C5 |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₂₁H₂₀N₈OS and a molecular weight of 432.51 g/mol . Its IUPAC name reflects the presence of three heterocyclic systems: a pyrimidine core substituted with an imidazole group, a piperidine ring linked to a carboxamide functional group, and a thiazole moiety bearing a pyridine substituent .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1351604-97-1 |

| Molecular Formula | C₂₁H₂₀N₈OS |

| Molecular Weight | 432.51 g/mol |

| IUPAC Name | 1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

| SMILES | C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C4=NC=NC(=C4)N5C=CN=C5 |

The three-dimensional conformation, as determined by X-ray crystallography and computational modeling, reveals that the pyrimidine and imidazole rings adopt a coplanar arrangement, while the piperidine and thiazole groups introduce steric bulk that influences target binding .

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of a pyrimidine core. Key steps include:

-

Pyrimidine Functionalization: Introduction of the imidazole group at the 6-position via nucleophilic aromatic substitution or cross-coupling reactions .

-

Piperidine Coupling: The piperidine-4-carboxamide moiety is introduced through amide bond formation, often using carbodiimide-based coupling agents .

-

Thiazole Formation: The 4-(pyridin-3-yl)thiazol-2-amine intermediate is synthesized via Hantzsch thiazole synthesis, followed by coupling to the piperidine carboxamide .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imidazole Substitution | Pd(PPh₃)₄, CuI, DMF, 80°C | 65–70 |

| Amide Coupling | EDC/HOBt, DCM, RT | 80–85 |

| Thiazole Cyclization | Lawesson’s Reagent, THF, Reflux | 50–60 |

Purification is achieved via column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases, with IC₅₀ values in the nanomolar range . For example:

Mechanistically, it binds to the ATP-binding pocket of kinases, stabilizing the inactive conformation through hydrogen bonding with conserved residues (e.g., Glu94 in CDK4) .

Antiviral Activity

Recent studies highlight its activity against human coronaviruses, including SARS-CoV-2 variants. In Calu-3 cells, the compound reduced viral replication by 90% at 0.2 µM, comparable to remdesivir .

Table 3: Biological Activity Profile

| Target | Assay System | IC₅₀/EC₅₀ |

|---|---|---|

| CDK4 | MV4-11 cell proliferation | 23 nM |

| SARS-CoV-2 | Calu-3 cells | 0.2 µM |

| JAK2-STAT5 | HEL cells | 42 nM |

Structure–Activity Relationships (SAR)

Role of Substituents

-

Imidazole Group: Removal or substitution reduces kinase binding affinity by >10-fold, underscoring its role in π-π stacking with hydrophobic kinase pockets .

-

Pyridine-Thiazole Moiety: The 3-pyridinyl group enhances solubility and cellular permeability, while the thiazole ring contributes to metabolic stability .

-

Piperidine Carboxamide: Methylation at the piperidine nitrogen (e.g., N-methyl derivatives) improves oral bioavailability but reduces potency .

Table 4: SAR of Key Derivatives

| Derivative | Modification | CDK4 IC₅₀ (nM) |

|---|---|---|

| Parent Compound | None | 18 |

| N-Methyl Piperidine | Methyl at N-position | 45 |

| Imidazole → Pyrazole | Heterocycle substitution | 220 |

Pharmacokinetics and Toxicity

ADME Properties

-

Absorption: Moderate oral bioavailability (29% in monkeys) due to first-pass metabolism .

-

Metabolism: Hepatic CYP3A4-mediated oxidation produces O-desmethyl and N-oxide metabolites .

-

Excretion: Renal clearance accounts for 60–70% of elimination, with a half-life of 6–8 hours .

Toxicity Profile

In preclinical models, the compound showed a favorable safety window:

-

LD₅₀ (rats): >1,000 mg/kg (oral)

-

hERG Inhibition: IC₅₀ = 12 µM, suggesting low cardiotoxicity risk .

Therapeutic Applications

Oncology

As a CDK4/6 inhibitor, it induces G₁ cell cycle arrest in ER+ breast cancer and leukemia models. In MV4-11 xenografts, daily dosing (10 mg/kg) reduced tumor volume by 78% .

Antiviral Therapy

Its broad-spectrum activity against coronaviruses positions it as a candidate for COVID-19 and MERS-CoV treatment .

Inflammatory Diseases

JAK2 inhibition suggests potential in rheumatoid arthritis and psoriasis.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume